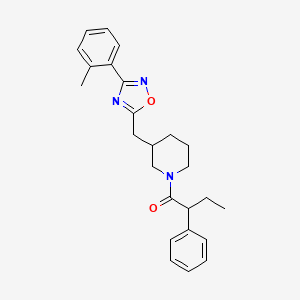

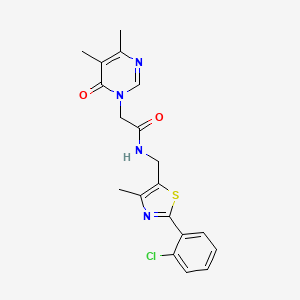

![molecular formula C20H18N2O4S2 B2549262 (2-phenyl-1,3-thiazol-4-yl)methyl 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate CAS No. 1012695-17-8](/img/structure/B2549262.png)

(2-phenyl-1,3-thiazol-4-yl)methyl 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

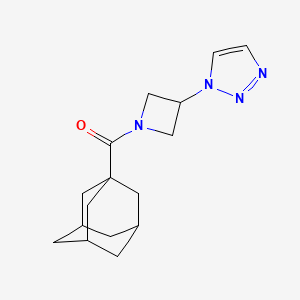

The synthesis of thiazolo derivatives, including the compound of interest, typically involves initial condensation reactions. For instance, methyl 2-(thiazol-2-ylcarbamoyl)acetate was condensed with phenyl isothiocyanate, followed by further reactions with various organic reagents to produce novel thiazolo derivatives . Another relevant synthesis pathway includes the use of methyl (styrylsulfonyl)acetate as a building block for the creation of thiazin and thiazinc dioxides derivatives . These methods highlight the versatility of thiazole-based compounds in chemical synthesis.

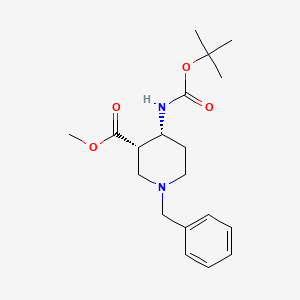

Molecular Structure Analysis

The molecular structures of the synthesized thiazolo derivatives were confirmed using a combination of spectroscopic techniques such as Infrared spectroscopy (IR), Proton Nuclear Magnetic Resonance (1H NMR), Electron Impact Mass Spectrometry (EIMS), and elemental analysis . These techniques ensure the accurate identification of the chemical structure and the purity of the synthesized compounds.

Chemical Reactions Analysis

The thiazolo derivatives synthesized from methyl 2-(thiazol-2-ylcarbamoyl)acetate have been used as intermediates in further chemical reactions. For example, the synthesis of 2,3,5,6-tetrahydro-4H-1,4-thiazin-3-one 1,1-dioxides from methyl (styrylsulfonyl)acetate demonstrates the reactivity of these compounds in creating complex heterocyclic structures . Additionally, the silver acetate catalyzed hydroamination of related compounds exemplifies the utility of thiazolo derivatives in N-heterocyclic ring-forming strategies .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolo derivatives are closely related to their structure and the substituents present on the thiazole ring. The acute toxicity of these compounds was determined by LD(50) assays, which is crucial for evaluating their safety profile . Furthermore, the antimicrobial activities of certain thiazolo derivatives against a range of bacteria and fungi indicate that these compounds possess significant biological properties, which could be attributed to their physical and chemical characteristics .

The thiazolo derivatives synthesized in these studies have shown promising biological activities. For instance, they exhibited high antiarrhythmic activity compared to standard drugs such as procaine amide and lidocaine . Additionally, the antibacterial and antifungal activities of novel 2-[[(benzoxazole/benzimidazole-2-yl)sulfanyl]acetylamino]thiazoles were investigated, showing significant levels of activity against various microbial strains . These findings suggest potential therapeutic applications for thiazolo derivatives in treating arrhythmias and infections.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Transformations

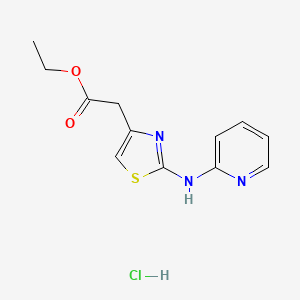

The chemical compound of interest, due to its complex structure incorporating thiazolyl and sulfonylamino acetate groups, is likely to have diverse applications in synthetic chemistry. For instance, compounds with a thiazole backbone, similar to the one mentioned, have been synthesized and investigated for various chemical transformations. These compounds demonstrate potential in the synthesis of chiral 2-thiazolines and their subsequent oxidation to produce benzoylamino sulfonic acids and disulfides under specific conditions (Aitken et al., 1997). Moreover, such structures have been pivotal in developing novel antimicrobial agents, showcasing their broader applicability in medicinal chemistry (Darwish et al., 2014).

Antimicrobial and Antihypertensive Agents

The structural features of the compound under discussion are reminiscent of those found in molecules with significant antimicrobial and antihypertensive properties. For example, thiazole derivatives have been synthesized for their potential as antihypertensive α-blocking agents, suggesting the compound could have similar applications (Abdel-Wahab et al., 2008). Additionally, various thiazole and pyrazole derivatives, incorporating sulfonamide moieties, show promising antimicrobial and antitubercular activities, highlighting the therapeutic potential of such compounds (Kumar et al., 2013).

Carbonic Anhydrase Inhibition

Compounds with a sulfonamide group, akin to the one mentioned in your query, have been studied extensively as carbonic anhydrase inhibitors. These inhibitors have broad applications, ranging from glaucoma treatment to diuretics and antiepileptics. Research into sulfonamide derivatives has revealed their potential in inhibiting carbonic anhydrase activity, which is crucial in pH regulation and various disease conditions (Abdel-Aziz et al., 2015).

Potential Anticancer Applications

The structural complexity and inherent chemical reactivity of compounds like (2-phenyl-1,3-thiazol-4-yl)methyl 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate suggest potential applications in cancer research. Similar structures have been synthesized and evaluated for their anticancer properties, providing a foundation for further exploration in targeting various cancer types (Mabkhot et al., 2019).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(2-phenyl-1,3-thiazol-4-yl)methyl 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O4S2/c23-19(13-21-28(24,25)12-11-16-7-3-1-4-8-16)26-14-18-15-27-20(22-18)17-9-5-2-6-10-17/h1-12,15,21H,13-14H2/b12-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSPFZEWTXCUULZ-VAWYXSNFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CS(=O)(=O)NCC(=O)OCC2=CSC(=N2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/S(=O)(=O)NCC(=O)OCC2=CSC(=N2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-phenyl-1,3-thiazol-4-yl)methyl 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(4-chlorophenyl)-2-cyclohexyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2549183.png)

![2-[(3-Nitro-4-pyridyl)amino]acetic acid](/img/structure/B2549184.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2549187.png)

![(Z)-3-[3-Bromo-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl]-2-cyano-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2549197.png)

![Methyl 2-amino-2-[3-(4-chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2549198.png)